N-(4-hydroxyphenyl)thiophene-3-carboxamide

Hazard Assessment Safety Pharmacology Regulatory Toxicology

This compound is an uncharacterized thiophene-3-carboxamide scaffold ready for proprietary SAR generation and analytical method development. Its ECHA-notified acute toxicity and irritation profile (H302, H312, H315, H319, H332, H335) provides a defined hazard baseline that is critical for safety protocol validation, distinguishing it from unclassified analogs and reducing R&D risk.

Molecular Formula C11H9NO2S
Molecular Weight 219.26 g/mol
CAS No. 1042593-15-6
Cat. No. B1414851
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(4-hydroxyphenyl)thiophene-3-carboxamide
CAS1042593-15-6
Molecular FormulaC11H9NO2S
Molecular Weight219.26 g/mol
Structural Identifiers
SMILESC1=CC(=CC=C1NC(=O)C2=CSC=C2)O
InChIInChI=1S/C11H9NO2S/c13-10-3-1-9(2-4-10)12-11(14)8-5-6-15-7-8/h1-7,13H,(H,12,14)
InChIKeyIKAKSUABEFMICS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 500 mg / 1 g / 2.5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-(4-hydroxyphenyl)thiophene-3-carboxamide (CAS 1042593-15-6): Chemical Profile and Procurement Considerations


N-(4-hydroxyphenyl)thiophene-3-carboxamide (CAS 1042593-15-6) is a synthetic small molecule belonging to the class of heterocyclic carboxamides, characterized by a thiophene core linked via an amide bond to a 4-hydroxyphenyl substituent [1]. Its molecular formula is C11H9NO2S, with a molecular weight of 219.26 g/mol [1]. The compound is classified within the ECHA C&L Inventory as Acute Toxicity Category 4 via oral, dermal, and inhalation routes (H302, H312, H332), a Skin Irritant Category 2 (H315), an Eye Irritant Category 2A (H319), and a Specific Target Organ Toxicant (Single Exposure) Category 3 causing respiratory irritation (H335) [1].

Why Generic Substitution is Not Advisable for N-(4-hydroxyphenyl)thiophene-3-carboxamide


Generic substitution with close analogs of N-(4-hydroxyphenyl)thiophene-3-carboxamide is not supported by scientific evidence. A comprehensive literature and patent search yields no primary, quantitative data (e.g., IC50, Ki, cell-based efficacy) for this specific compound that would enable a direct comparison with potential alternatives. While the thiophene-3-carboxamide scaffold is known for diverse biological activities [1], the specific activity of the N-(4-hydroxyphenyl) derivative is uncharacterized. Without defined, comparator-based activity or selectivity profiles, substituting it with a structurally similar analog would introduce an unknown and unquantified level of risk into any research or development program. The only reliable differentiator available for procurement is its established hazard classification [2], which may be a critical selection factor over uncharacterized analogs.

Quantitative Evidence for N-(4-hydroxyphenyl)thiophene-3-carboxamide: A Data-Driven Assessment


Acute Toxicity Profile of N-(4-hydroxyphenyl)thiophene-3-carboxamide

N-(4-hydroxyphenyl)thiophene-3-carboxamide is classified under the CLP regulation with specific acute toxicity hazards. This classification is a key differentiator from an uncharacterized analog or a less hazardous alternative [1].

Hazard Assessment Safety Pharmacology Regulatory Toxicology

Acute Dermal and Inhalation Toxicity Profile of N-(4-hydroxyphenyl)thiophene-3-carboxamide

The compound carries multiple CLP hazard statements for dermal and inhalation exposure, differentiating it from analogs lacking such detailed safety data [1].

Occupational Safety Risk Management Regulatory Compliance

Skin and Eye Irritation Profile of N-(4-hydroxyphenyl)thiophene-3-carboxamide

The compound is a known irritant, which distinguishes it from compounds that are either non-irritating or have no such data available [1].

Chemical Safety Occupational Health Laboratory Handling

Application Scenarios for N-(4-hydroxyphenyl)thiophene-3-carboxamide Based on Evidence


Exploratory Medicinal Chemistry as a Thiophene Scaffold Probe

The compound can serve as a starting point or probe in exploratory medicinal chemistry programs investigating thiophene-3-carboxamide derivatives. Its value lies in its use for generating proprietary structure-activity relationship (SAR) data, particularly given the absence of such information in the public domain. Researchers can use this uncharacterized scaffold to explore novel interactions, a common practice in early-stage drug discovery.

Analytical Chemistry Standard and Reference Material

Due to its defined structure and CAS number, N-(4-hydroxyphenyl)thiophene-3-carboxamide can be procured as a reference standard for analytical method development (e.g., HPLC, LC-MS). Its utility is in confirming the identity and purity of new synthetic batches of the same compound, not as a biologically validated standard.

Laboratory Use Where a Known Hazard Profile is Required

In certain laboratory settings, particularly in process chemistry or toxicology, there is a need to work with compounds that have a defined, albeit hazardous, safety profile. The established ECHA classification for this compound [1] makes it a suitable model for developing and validating safety protocols or for studying the behavior of this specific class of irritant heterocyclic carboxamides, in contrast to using a completely uncharacterized alternative.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

37 linked technical documents
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